
4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride
Übersicht
Beschreibung
“4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride” is a chemical compound with the CAS Number: 1185297-86-2 . It has a molecular weight of 283.84 . The IUPAC name for this compound is 3-[(4-tert-butylphenoxy)methyl]piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H26ClNO . The molecular weight is 283.84 g/mol .Wissenschaftliche Forschungsanwendungen
Proteomics Research
4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression, modification, and function . Its role in proteomics can be pivotal in understanding protein interactions and signaling pathways, which are crucial for deciphering cellular processes and disease mechanisms.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents . Its structural features, such as the tert-butyl group and the piperidinylmethyl ether moiety, make it a candidate for creating novel compounds with therapeutic properties.
Biotechnology Applications
Biotechnological applications of this chemical include its use in the development of new bioactive molecules. Through combinatorial chemistry techniques, it can be incorporated into larger molecular frameworks to discover new biological activities .
Pharmacological Studies
Pharmacology benefits from this compound as it can be employed in the synthesis of ligands for receptor binding studies. These studies can lead to the identification of new drug targets and the development of receptor-specific drugs .
Organic Synthesis
In organic chemistry, 4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride is valuable as a reagent or intermediate in the synthesis of complex organic molecules . Its stability and reactivity are exploited to create diverse organic compounds with potential applications in various industries.
Analytical Chemistry
This compound finds its use in analytical chemistry as a standard or reference material in chromatographic analysis and mass spectrometry . It helps in the quantification and qualification of samples, ensuring the accuracy and reliability of analytical results.
Materials Science
Lastly, in materials science, the compound’s unique properties may be investigated for the design and fabrication of new materials with specific functions . Its incorporation into polymers or coatings could lead to the development of materials with enhanced characteristics.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUZEGNNLIALFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



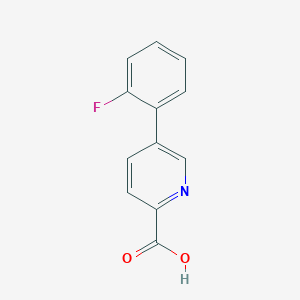
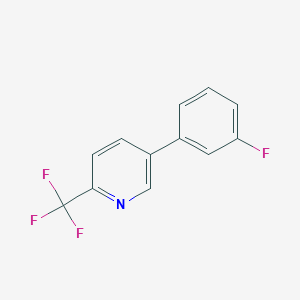
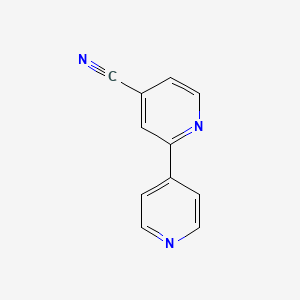
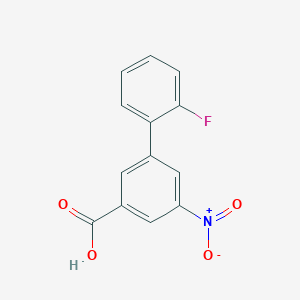
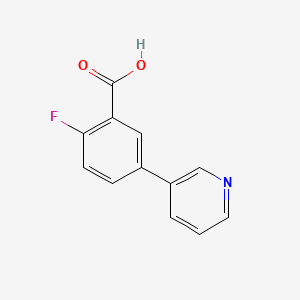
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)

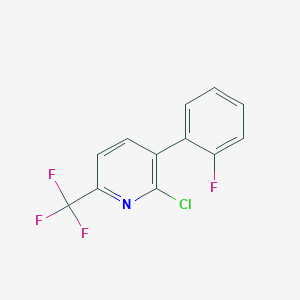
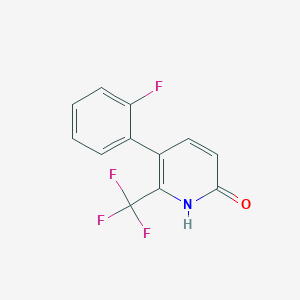
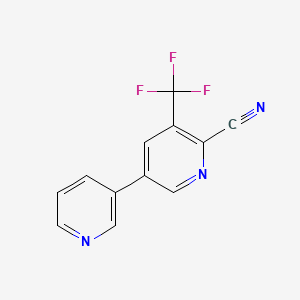
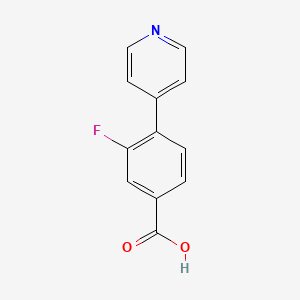
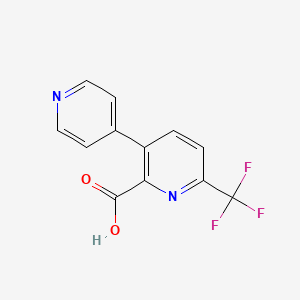
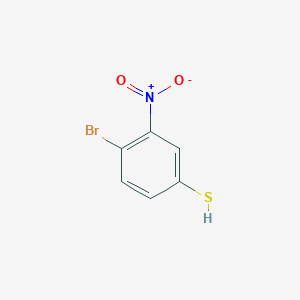
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)